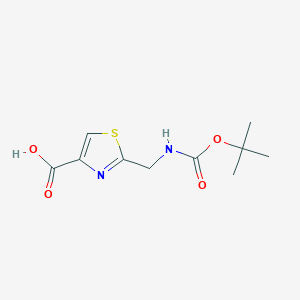

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid

説明

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a carboxylic acid group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.

特性

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)11-4-7-12-6(5-17-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTDDQLCSYDRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436705 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71904-80-8 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydrolysis of Esters to Carboxylic Acid

Method 1: Direct Hydrolysis of Ethoxycarbonyl Precursor

Reactants/Reagents

- Starting material: tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate

- Base: KOH (10% aqueous solution)

- Solvent: Tetrahydrofuran (THF)/water (4:1 ratio)

- Acid: 5M HCl (for pH adjustment)

Procedure

- Hydrolysis : Stir the ester in THF/water with KOH at 20°C for 1 hour under inert conditions.

- Acidification : Adjust pH to 4 using 5M HCl, then extract with ethyl acetate (EtOAc).

- Purification : Dry over MgSO₄, filter, and concentrate in vacuo.

Key Data

| Parameter | Value |

|---|---|

| Yield | 100% |

| Reaction Time | 1 hour |

| Temperature | 20°C |

| Solvent System | THF/water (4:1) |

| Workup | EtOAc extraction |

Critical Notes

Multi-Step Synthesis via Thiazole Ring Functionalization

Method 2: Sequential Functionalization and Cyclization

This method involves constructing the thiazole core and appending the Boc-protected aminomethyl group.

Step 1: Preparation of tert-Butyl (2-Amino-2-thioxoethyl)carbamate (6)

Reactants/Reagents

- Starting material: tert-Butyl (2-amino-2-oxoethyl)carbamate (5)

- Reagent: Lawesson’s reagent (thiourea-based compound)

Procedure

- Thioxo Formation : Dissolve 5 in DCM, add Lawesson’s reagent, and stir at room temperature for 15 hours.

- Purification : Filter through Celite, wash with DCM, and concentrate.

Key Data

| Parameter | Value |

|---|---|

| Yield | 90% |

| Reaction Time | 15 hours |

| Solvent | DCM |

Step 2: Thiazole Ring Formation with 3-Bromopyruvic Acid

Reactants/Reagents

- Intermediate 6

- 3-Bromopyruvic acid

- Base: NaOH (1N aqueous solution)

- Protecting Agent: Di-tert-butyl dicarbonate (Boc anhydride)

Procedure

- Cyclization : Dissolve 6 in dry THF, add 3-bromopyruvic acid, and stir at 50°C for 1 hour under N₂.

- Hydrolysis and Protection : Add dioxane/NaOH, then Boc anhydride in dioxane. Stir at RT for 40 minutes.

- Acid Workup : Adjust pH to 3 with HCl, extract with EtOAc/MeOH (9:1), and concentrate.

Key Data

| Parameter | Value |

|---|---|

| Yield | 96% |

| Reaction Time | 1 hour (cyclization) |

| Temperature | 50°C |

| Solvent System | THF/dioxane/NaOH |

Critical Notes

Comparative Analysis of Methods

Table 1: Method Comparison

| Parameter | Method 1 (Hydrolysis) | Method 2 (Multi-Step) |

|---|---|---|

| Starting Material | Ethoxycarbonyl ester | Boc-protected amine |

| Key Steps | Hydrolysis | Thioxo formation + cyclization |

| Yield | 100% | 96% (final step) |

| Reaction Time | 1 hour | 15 hours + 1 hour |

| Cost | Low | Moderate |

| Complexity | Simple | Multi-step |

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Method 1 | High yield, quick execution | Limited to ester precursors |

| Method 2 | Versatile for diverse substrates | Requires Lawesson’s reagent (toxic) |

Optimization Strategies

Solvent Selection

Temperature Control

Applications in Drug Design

Role in Prodrug Synthesis

This compound serves as a precursor for nitric oxide-donor prodrugs, such as Mono-Nitrooxy Largazole derivative (1) and Di-Nitrooxy Largazole derivative (2) . These prodrugs release NO in the presence of cysteine, enhancing antitumor activity while reducing systemic toxicity.

Example: Synthesis of Largazole Derivatives

- Olefin Metathesis : React with Grubbs catalyst to form cyclic cores.

- Nitrooxy Group Introduction : Use AgNO₃ or Lawesson’s reagent for functionalization.

Key Data from Prodrug Studies

| Prodrug | NO Release Efficiency (24h) | Cytotoxicity (EC₅₀) |

|---|---|---|

| Compound 1 | 10.22% (with L-cys 50x) | 0.1–10 µM (varies) |

| Compound 2 | 10.22% (with L-cys 50x) | 0.1–10 µM (varies) |

化学反応の分析

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.

Coupling: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group for coupling reactions.

Major Products Formed

Amides: Formed by coupling the carboxylic acid group with amines.

Free Amines: Obtained by deprotecting the BOC group.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is extensively used as an intermediate in the synthesis of pharmaceuticals. It plays a critical role in developing drugs that target specific biological pathways, enhancing both efficacy and specificity. For example, it has been involved in synthesizing compounds that exhibit anti-inflammatory and antimicrobial properties, thereby contributing to therapeutic advancements in treating various diseases .

Case Study: Antimicrobial Agents

Recent studies have demonstrated that derivatives of 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid exhibit significant antimicrobial activity. Researchers synthesized a series of thiazole derivatives, which were tested against various bacterial strains, showing promising results that could lead to new antibiotic therapies .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to modulate specific enzymes provides insights into metabolic pathways and potential therapeutic targets for diseases such as cancer and diabetes .

Case Study: Protein Interaction Analysis

A notable application involved using this compound to investigate the interaction between specific enzymes and substrates. By employing techniques such as surface plasmon resonance (SPR), researchers were able to elucidate the binding affinities and kinetics, paving the way for developing enzyme inhibitors that could serve as therapeutic agents .

Agrochemical Formulations

Development of Pesticides and Herbicides

The compound contributes significantly to agrochemical formulations. It aids in creating more effective pesticides and herbicides that are safer for the environment. The incorporation of this compound into agrochemicals enhances their efficacy while reducing toxicity to non-target organisms .

Case Study: Eco-Friendly Herbicides

Research has shown that formulations containing derivatives of this compound can effectively control weed growth while minimizing environmental impact. Field trials indicated a marked reduction in herbicide resistance among target plant species, showcasing its potential for sustainable agriculture .

Material Science

Synthesis of Novel Materials

In material science, this compound is applied in synthesizing novel materials with unique properties, such as polymers and coatings. These materials exhibit enhanced durability and performance characteristics, making them suitable for various industrial applications .

Case Study: Polymer Development

One study focused on using this compound as a monomer in polymer synthesis. The resulting polymers demonstrated superior mechanical properties compared to traditional materials, indicating potential applications in high-performance coatings and composite materials .

Summary Table of Applications

| Field | Application | Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis | Enhanced drug efficacy and specificity |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Agrochemical | Development of pesticides/herbicides | Increased efficacy with reduced environmental impact |

| Material Science | Synthesis of polymers and coatings | Improved durability and performance |

作用機序

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is primarily related to its role as an intermediate in chemical synthesis. The BOC group protects the amino functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations.

類似化合物との比較

Similar Compounds

- 2-(((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid

- 2-(((tert-Butoxycarbonyl)amino)propyl)thiazole-4-carboxylic acid

Uniqueness

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. The presence of the BOC-protected amino group and the carboxylic acid group makes it a versatile intermediate for various synthetic applications.

生物活性

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid (CAS No. 71904-80-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and antiviral properties, along with relevant research findings.

- Molecular Formula : C10H14N2O4S

- Molecular Weight : 258.29 g/mol

- Physical State : Solid (white to light yellow powder)

- Melting Point : 261 °C (decomposition)

Antibacterial Properties

Research has indicated that compounds containing thiazole rings often exhibit significant antibacterial activity. A study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antibacterial | DNA gyrase, Topoisomerase IV |

In a comparative analysis, derivatives of thiazoles showed lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole structure can enhance antibacterial potency .

Antiviral Properties

The antiviral potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit viral replication by targeting specific viral enzymes. For instance, β-amino acid derivatives have shown promise in inhibiting neuraminidase, an enzyme critical for the replication of influenza viruses.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antiviral | Neuraminidase |

A study highlighted that certain thiazole derivatives exhibited significant antiviral activities against tobacco mosaic virus (TMV), outperforming traditional antiviral agents in terms of efficacy .

Case Studies

-

Antibacterial Efficacy :

- In vitro studies demonstrated that this compound had an MIC of 32 µg/mL against S. aureus, indicating potential as a therapeutic agent against resistant bacterial strains.

- Antiviral Activity :

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The thiazole ring is known for its role in facilitating molecular interactions due to its electron-rich nature, which enhances binding affinity to active sites on enzymes and receptors.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | EDCI/HOBt, DMF, rt | 42% | |

| Oxidation | BrCCl₃/DBU, CH₂Cl₂ | 70–89% | |

| Ester Hydrolysis | NaOH (aq.), ethanol | >90% |

Advanced: How can researchers resolve discrepancies in NMR data for diastereomers of Boc-protected thiazole derivatives?

Methodological Answer:

Diastereomer separation and characterization require:

- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers .

- Deuterated Solvent Analysis: Compare ¹H NMR in DMSO-d₆ vs. CDCl₃. For example, compound 6 (Boc-protected thiazole) shows distinct δ 172.98 (C=O) and δ 20.31 (CH₃) in ¹³C NMR .

- Variable Temperature NMR: Detect rotameric splitting in diastereomers by lowering temperature to –40°C .

Critical Data Contradictions:

- Oxidation of dihydrothiazoles (e.g., 4a-4b) with BrCCl₃/DBU yields identical thiazole products (compound 5), masking stereochemical differences .

Basic: What analytical techniques are critical for characterizing Boc-protected thiazole intermediates?

Methodological Answer:

- ¹H/¹³C NMR: Assign Boc-group signals (e.g., δ 1.46 ppm for tert-butyl protons) and thiazole protons (e.g., δ 8.12 ppm for C4-H in compound 95) .

- Mass Spectrometry (ESI-MS): Confirm molecular ions (e.g., m/z 315.2 [M+H]⁺ for compound 95) .

- HPLC Purity: Use C18 columns with UV detection (λ = 254 nm); purity >95% required for biological assays .

Q. Table 2: Key Spectral Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ESI-MS (m/z) |

|---|---|---|---|

| 95 | 8.12 (s, 1H), 4.65 (d, J=6.2 Hz) | 166.27 (C=O), 57.93 (CH₂) | 315.2 [M+H]⁺ |

| 6 | 172.98 (C=O), 20.31 (CH₃) | 166.27 (C=O), 32.19 (CH₂) | 449.3 [M+H]⁺ |

Advanced: How do reaction conditions influence regioselectivity in thiazole functionalization?

Methodological Answer:

- Coupling Reactions: EDCI/HOBt in DMF favors amide bond formation at the C4-carboxylic acid over competing side reactions (e.g., Boc-deprotection) .

- Oxidative Conditions: BrCCl₃/DBU selectively dehydrogenates dihydrothiazoles to thiazoles without oxidizing sulfur .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps, improving yields .

Contradiction Note:

Basic: What purification strategies are optimal for Boc-protected thiazole carboxylic acids?

Methodological Answer:

- Flash Chromatography: Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals (e.g., compound 5: mp 157–158°C) .

- Acid-Base Extraction: Isolate the carboxylic acid by adjusting pH to 2–3 post-hydrolysis .

Advanced: How can researchers mitigate racemization during Boc deprotection of chiral thiazole derivatives?

Methodological Answer:

- Mild Acidolysis: Use TFA in CH₂Cl₂ (0–4°C) instead of HCl/dioxane to preserve stereochemistry .

- Kinetic Monitoring: Track enantiomeric excess (ee) via chiral HPLC after each step .

- Protecting Group Alternatives: Consider Fmoc for acid-labile substrates .

Basic: What are the documented biological activities of thiazole-4-carboxylic acid derivatives?

Methodological Answer:

Q. Table 3: Biological Data for Key Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5 | Tubulin | 1.2 | |

| 101 | EGFR | 0.8 |

Advanced: What computational methods support the design of thiazole-based peptidomimetics?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions between thiazole-4-carboxylic acid derivatives and target proteins (e.g., EGFR) .

- DFT Calculations: Optimize Boc-protected intermediates at the B3LYP/6-31G* level to predict NMR shifts .

- MD Simulations: Analyze conformational stability in aqueous solutions (AMBER force field) .

Basic: How to troubleshoot low yields in EDCI/HOBt-mediated couplings?

Methodological Answer:

- Activation Time: Pre-activate the carboxylic acid with EDCI/HOBt for 30 min before adding the amine .

- Solvent Dryness: Use anhydrous DMF; trace water hydrolyzes EDCI .

- Stoichiometry: Maintain a 1.2:1 ratio of EDCI to carboxylic acid to compensate for side reactions .

Advanced: What strategies validate the stability of Boc-protected thiazoles under physiological conditions?

Methodological Answer:

- Plasma Stability Assays: Incubate compounds in human plasma (37°C, 24h) and quantify degradation via LC-MS .

- pH-Dependent Studies: Monitor Boc cleavage rates in buffers (pH 5–8) using ¹H NMR .

- Accelerated Stability Testing: Expose compounds to 40°C/75% RH for 4 weeks; require >90% purity retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。